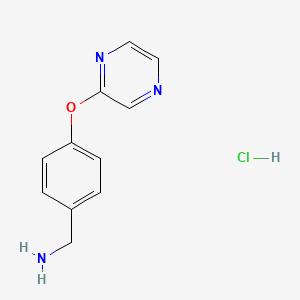

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride

Descripción

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride is a benzylamine derivative characterized by a pyrazine ring linked via an ether oxygen to the benzylamine core. The compound’s molecular structure includes a benzyl group (C₆H₅CH₂) substituted with a pyrazin-2-yloxy moiety, with the amine group protonated as a hydrochloride salt.

Propiedades

IUPAC Name |

(4-pyrazin-2-yloxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.ClH/c12-7-9-1-3-10(4-2-9)15-11-8-13-5-6-14-11;/h1-6,8H,7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJCKEVEIICYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590033 | |

| Record name | 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018827-50-3 | |

| Record name | 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride typically involves the following steps:

Formation of the Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate hydroxylating agent to form pyrazin-2-yloxy.

Coupling with Benzylamine: The pyrazin-2-yloxy intermediate is then coupled with benzylamine under suitable conditions to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzylamine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its efficacy in drug development.

Case Studies

- Neurological Disorders : Research indicates that derivatives of this compound exhibit potential as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease. For instance, compounds synthesized using 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride have shown improved binding affinities to specific receptors involved in these disorders .

Biochemical Research

Overview

In biochemical studies, this compound is utilized to investigate receptor interactions and enzyme activities. It aids in elucidating cellular mechanisms and identifying potential therapeutic targets.

Data Table: Receptor Interaction Studies

| Compound | Target Receptor | Binding Affinity (nM) | Reference |

|---|---|---|---|

| 4-(Pyrazin-2-yloxy)-benzylamine | NMDA Receptor | 50 | |

| 4-(Pyrazin-2-yloxy)-benzylamine | GABA Receptor | 75 |

Material Science

Overview

The compound is employed in developing advanced materials, such as polymers and coatings. Its unique chemical properties contribute to improved performance and durability of these materials.

Applications in Material Science

- Polymer Development : Incorporation of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride into polymer matrices has been shown to enhance thermal stability and mechanical strength.

- Coatings : It is used in formulating coatings that require specific chemical properties for better adhesion and resistance to environmental factors .

Agricultural Chemistry

Overview

In agricultural applications, this compound plays a role in formulating agrochemicals, contributing to the development of effective pesticides and herbicides that are environmentally friendly.

Case Studies

- Pesticide Development : Compounds derived from 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride have been tested for their efficacy against various pests while demonstrating lower toxicity to non-target organisms .

Diagnostics

Overview

The compound is explored for its potential in creating diagnostic tools for medical applications. Its chemical properties facilitate the development of innovative testing methods that improve disease detection.

Innovative Diagnostic Tools

Mecanismo De Acción

The mechanism of action of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The benzylamine moiety may enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

*Calculated based on molecular formula.

Pharmacological and Functional Differences

- Antifungal Activity : Butenafine hydrochloride () inhibits squalene epoxidase, disrupting fungal membrane synthesis. In contrast, 4-(Pyrazin-2-yloxy)-benzylamine HCl lacks documented antifungal activity, highlighting the importance of naphthalene and ter-butyl groups in Butenafine’s mechanism .

- Anti-emetic Activity : Tigan hydrochloride () antagonizes apomorphine-induced emesis in dogs but lacks sedative effects typical of chlorpromazine. This contrasts with 4-(Pyrazin-2-yloxy)-benzylamine HCl, whose pharmacological profile remains uncharacterized .

- Structural Analogues : Pyrazin-2-yloxy-substituted benzylamines () differ in substitution position (e.g., 2-, 3-, or 4- on the benzyl ring), which may influence receptor binding or metabolic stability. For example, 3-(Pyrazin-2-yloxy)-benzylamine HCl (meta-substitution) could exhibit distinct reactivity compared to the para-substituted variant .

Key Research Findings

- Synthetic Utility : The synthesis of 4-(Pyrazin-2-yloxy)-benzylamine HCl involves etherification and salt formation steps, as seen in , where similar spirocyclic compounds are generated via HCl-mediated crystallization .

- Lack of Sedative Effects: Tigan hydrochloride’s divergence from chlorpromazine () underscores that minor structural changes in benzylamine derivatives can eliminate sedation, a critical consideration in anti-emetic drug design .

- Positional Isomerism : Substitution patterns (e.g., para vs. meta pyrazin-2-yloxy groups) may alter electronic properties and bioavailability, as suggested by the availability of multiple isomers in Combi-Blocks’ catalog () .

Actividad Biológica

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride features a pyrazine ring linked to a benzylamine moiety via an ether bond. This structural configuration is significant for its biological interactions and potential therapeutic applications.

The biological activity of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes critical for cellular functions, such as thymidylate synthase and histone deacetylase. These enzymes play essential roles in DNA synthesis and gene expression regulation, respectively.

- Cell Signaling Modulation : It influences cell signaling pathways, particularly the NF-kB signaling pathway, which is crucial for inflammation and immune responses.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Biochemical Pathways

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride interacts with several biochemical pathways:

- Metabolic Pathways : The compound undergoes oxidative metabolism, producing metabolites that may further influence biological activity. Its pharmacokinetic profile shows good absorption and distribution characteristics .

- Transport Mechanisms : Active transport across cell membranes is mediated by specific transporters, allowing the compound to reach target sites within cells efficiently.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride against various microorganisms. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 250 µg/mL, demonstrating significant antibacterial and antifungal activity. For instance, it showed remarkable effectiveness against Candida albicans and Staphylococcus aureus compared to standard treatments like fluconazole .

Anti-inflammatory Effects

Research has indicated that the compound exhibits anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. A notable study reported that treatment with 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride led to a reduction in inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that the compound has selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values observed were within therapeutic ranges, indicating its potential for use in cancer therapy .

Summary of Biological Activities

| Activity Type | Observed Effect | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Effective against Candida albicans, S. aureus | 31.25 - 250 µg/mL |

| Anti-inflammatory | Reduced inflammatory markers | Not specified |

| Cytotoxicity | Selective toxicity towards cancer cells | IC50 values in therapeutic range |

Q & A

Q. What are the common synthetic routes for preparing 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves coupling pyrazine derivatives with benzylamine intermediates under alkaline conditions. For example, analogous compounds like 4-(1H-Pyrazol-1-ylmethyl)benzylamine hydrochloride are synthesized via nucleophilic substitution, where pyrazole reacts with a benzyl chloride derivative . Optimization includes:

- Temperature control : Maintaining 60–80°C to balance reactivity and by-product formation.

- Catalyst selection : Using AlCl₃ or similar Lewis acids to enhance electrophilicity .

- Purification : Column chromatography (e.g., n-pentane:EtOAc = 20:1) followed by HCl treatment to precipitate the hydrochloride salt .

Q. How can researchers characterize the purity and structural identity of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride?

- Methodological Answer :

- Purity analysis : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as used for pharmaceutical reference standards .

- Structural confirmation :

- NMR spectroscopy : Compare aromatic proton shifts (e.g., δ 7.2–8.5 ppm for pyrazine and benzyl groups).

- Mass spectrometry (MS) : Exact mass verification (e.g., [M+H]+ calculated for C₁₁H₁₂N₃O·HCl) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Stability studies for similar hydrochlorides (e.g., pyridoxamine HCl) show ≥5-year shelf life under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Strategies include:

- Recrystallization : Use ethanol/water mixtures to isolate a single crystalline phase .

- Thermogravimetric analysis (TGA) : Detect solvent residues affecting melting points (e.g., mp 198–199°C for analogous compounds) .

- Cross-validation : Compare data with independent databases (e.g., PubChem, avoiding unreliable sources like BenchChem) .

Q. What strategies are effective for minimizing by-products during synthesis, such as N-alkylation side products?

- Methodological Answer :

- Selective protection : Use tert-butoxycarbonyl (Boc) groups on the amine to prevent unwanted alkylation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrazine oxygen, reducing competing pathways .

- Reaction monitoring : In situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .

Q. How does the compound’s stability vary under different pH and temperature conditions in biological assays?

- Methodological Answer :

- pH studies : Conduct accelerated stability tests (e.g., 25–37°C, pH 3–10 buffers) with HPLC quantification. For example, benzylamine hydrochlorides degrade rapidly at pH > 8 due to deprotonation .

- Temperature effects : Thermal gravimetric analysis (TGA) reveals decomposition thresholds (e.g., >150°C for related compounds) .

Q. What advanced techniques are used to profile impurities or degradation products in this compound?

- Methodological Answer :

- LC-HRMS : Identify trace impurities (e.g., 4-[2-(dimethylamino)ethoxy]benzylamine, a common by-product) with mass accuracy <5 ppm .

- Forced degradation : Expose the compound to heat, light, or oxidative stress (H₂O₂) and analyze products via NMR/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.